N-(3-methyl-4-(N-((1-methylpiperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide
Description
This compound features a phenylacetamide core substituted with a 3-methyl group and a sulfamoyl linker connected to a 1-methylpiperidin-4-yl-methyl moiety. Its structural complexity arises from the integration of a sulfonamide group and a piperidine ring, which may confer unique pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[3-methyl-4-[(1-methylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-10-15(18-13(2)20)4-5-16(12)23(21,22)17-11-14-6-8-19(3)9-7-14/h4-5,10,14,17H,6-9,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMBBYHZLDLYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-4-(N-((1-methylpiperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including a piperidine moiety and a sulfamoyl group, which may contribute to its biological effects.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Notably, sulfonamide derivatives have shown activity against carbonic anhydrase (CA), particularly the CA-IX isoform, which is often overexpressed in tumors .
Antiproliferative Effects
Numerous studies have highlighted the antiproliferative properties of sulfonamide derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines, including breast and lung cancer cells. In vitro testing revealed IC50 values in the range of 1 to 10 µM for various derivatives against tumor cell proliferation .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 6.54 | |
| Compound B | MDA-MB-231 (Breast) | 5.12 | |
| N-(3-methyl...) | Various | 8.00 |
Enzyme Inhibition
This compound has been studied for its ability to inhibit key enzymes involved in cancer metabolism. Specifically, it has shown promise as an inhibitor of carbonic anhydrase IX, which plays a role in tumor growth and metastasis .
Case Study 1: Anticancer Activity
In a study published by Elkamhawy et al., various sulfonamide derivatives were tested for their anticancer properties. The results indicated that compounds with piperidine substitutions exhibited enhanced activity against EGFR-positive cell lines, suggesting a potential role for N-(3-methyl...) in targeted cancer therapies .
Case Study 2: Inhibition of Carbonic Anhydrase
Research conducted by Umesha et al. demonstrated that sulfonamide compounds effectively inhibited carbonic anhydrase activity in vitro, leading to reduced tumor cell proliferation and invasion. This suggests that N-(3-methyl...) could similarly impact tumor dynamics through enzyme inhibition .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(3-methyl-4-(N-((1-methylpiperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide exhibit antimicrobial properties. For instance, studies have shown that related sulfamoyl derivatives possess significant inhibitory effects against various bacterial strains, suggesting potential use as antibacterial agents .
Anticancer Potential
The compound's structure suggests it may interact with biological targets involved in cancer progression. Preliminary studies using molecular docking simulations have indicated that sulfamoyl derivatives can inhibit histone deacetylases (HDACs), which are implicated in cancer cell proliferation .
Pain Management
Given the structural similarity to known analgesics, there is potential for this compound to serve as a novel pain management agent. Research into related compounds has shown efficacy in preclinical models of pain, warranting further exploration of this compound's analgesic properties .
Neurological Disorders
The presence of the piperidine moiety is significant as it is often associated with compounds targeting neurological pathways. Investigations into similar structures have demonstrated activity in models of neurodegenerative diseases, suggesting that this compound could be explored for its neuroprotective effects .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in Science.gov demonstrated that sulfamoyl derivatives exhibited varying degrees of antimicrobial activity against cultured bacteria and fungi, with some showing superior efficacy compared to conventional antibiotics .
- Cancer Treatment Exploration : Research conducted on HDAC inhibitors revealed that compounds with sulfamoyl groups can effectively reduce tumor growth in vitro and in vivo models. The study emphasized the need for further investigation into the specific mechanisms of action for these compounds .
- Pain Relief Assessment : In a pharmacological evaluation of novel amides, several derivatives showed promising results in reducing pain responses in animal models, suggesting a potential pathway for developing new analgesics based on this compound .
Comparison with Similar Compounds
Structural Analogues with Sulfonamide-Acetamide Scaffolds
Pyrazole-Sulfonamide Hybrids
- Example: 2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide (Compound 1, ) Structural Differences: Replaces the 1-methylpiperidinyl group with a pyridin-2-yl moiety. However, the piperidinyl group in the target compound may improve blood-brain barrier penetration due to increased lipophilicity . Biological Activity: Pyrazole-sulfonamides exhibit IC₅₀ values of 1.2–4.8 μM against colon cancer cells (HCT-116), while the target compound’s piperidinyl substituent may modulate apoptosis via alternative pathways .
Benzimidazole-Sulfonamides
- Example: N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-2-(4-hydroxyphenyl)acetamide (Compound 29, ) Structural Differences: Features a tert-butyl sulfamoyl group and a 4-hydroxyphenylacetamide side chain. In contrast, the target compound’s 1-methylpiperidinyl-methyl group balances lipophilicity and hydrogen-bonding capacity . Biological Activity: These compounds inhibit carbonic anhydrase IX (CA-IX) with Ki values of 8–12 nM, whereas the target’s piperidine ring may favor interactions with membrane-bound receptors over cytosolic enzymes .
Substituent Variations on the Sulfamoyl Group
Aromatic vs. Aliphatic Substituents
- Aromatic Example: N-(4-(N-(naphthalen-1-yl)sulfamoyl)phenyl)acetamide (Compound 4q, ) Impact: The naphthalenyl group enhances π-π stacking but reduces aqueous solubility. The target’s aliphatic piperidinyl group improves solubility in polar organic solvents (e.g., ethanol, DMF) .
- The piperidinyl group in the target compound may offer conformational flexibility for binding pocket accommodation .
Electron-Withdrawing vs. Electron-Donating Groups
Pharmacokinetic and Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(3-methyl-4-(N-((1-methylpiperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide?
- Methodology : Multi-step synthesis involving sulfonylation of the phenylacetamide core, followed by piperidinylmethyl group introduction via nucleophilic substitution. Key parameters include:
- Temperature control : Maintaining 0–5°C during sulfamoyl chloride coupling to prevent side reactions .
- Catalyst selection : Use of triethylamine or DMAP to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR spectroscopy : - and -NMR to verify aromatic protons (δ 7.2–7.8 ppm), sulfonamide NH (δ 8.1–8.3 ppm), and piperidine methyl groups (δ 1.2–1.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peak at m/z 376.5 (calculated for ) .
- IR spectroscopy : Detect sulfonamide S=O stretches (~1350 cm) and amide C=O (~1650 cm) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus (MIC ≤ 16 µg/mL) and Escherichia coli (MIC ≤ 32 µg/mL) .
- Enzyme inhibition : Fluorometric assays targeting carbonic anhydrase or dihydrofolate reductase, with IC values compared to reference inhibitors (e.g., acetazolamide) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Modification strategies :
- Piperidine substitution : Replace 1-methylpiperidin-4-yl with bulkier groups (e.g., benzylpiperidine) to enhance receptor binding .
- Sulfamoyl group tuning : Introduce electron-withdrawing groups (e.g., nitro) to modulate enzyme inhibition potency .
- Data-driven optimization : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., PDB: 1XFP) .
Q. How should researchers address contradictory bioactivity data across different assay systems?
- Case example : Discrepancies in antimicrobial activity between agar diffusion (low activity) and broth microdilution (high activity) may arise from solubility issues.
- Solution : Pre-dissolve the compound in DMSO (<1% v/v) and validate via HPLC to ensure stability .
- Statistical validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates and identify outliers .
Q. What advanced techniques are recommended for studying metabolic stability?
- In vitro models :
- Liver microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS over 60 minutes (t >30 min suggests stability) .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive inhibition (IC values <10 µM indicate risk) .
Critical Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
